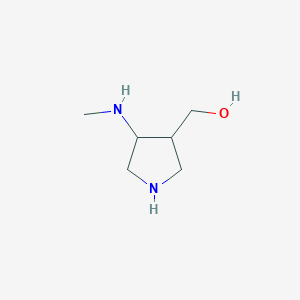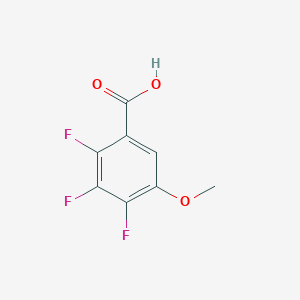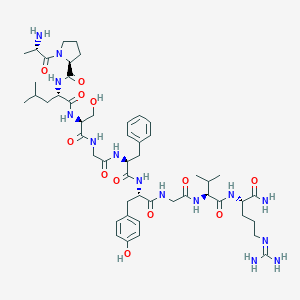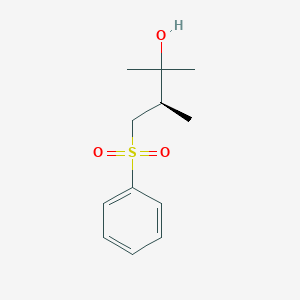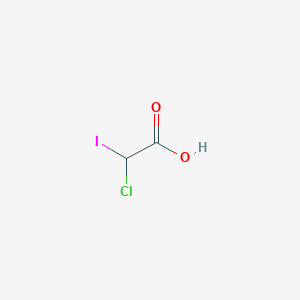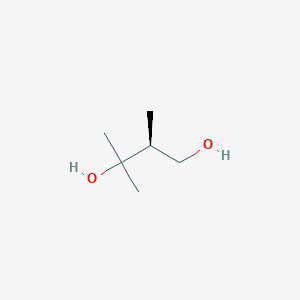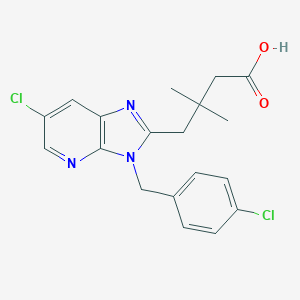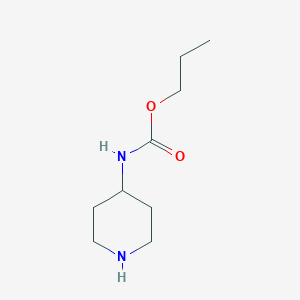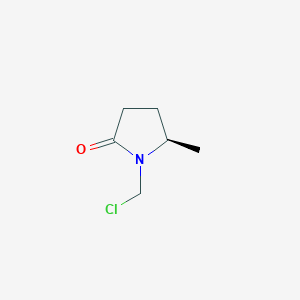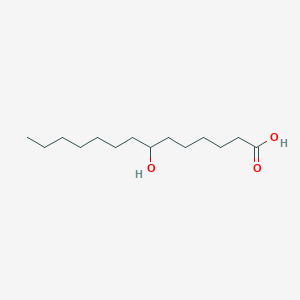![molecular formula C29H32BrN3O7 B141602 2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid CAS No. 126926-47-4](/img/structure/B141602.png)
2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is synthesized to bind trivalent metals with high stability constants and to bifunctionally link the radiometal with antibodies . It has been used in various scientific research applications, particularly in the field of radiopharmaceuticals.
准备方法
The synthesis of N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid involves several steps. The compound is typically synthesized by reacting N,N’-bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid with 4-bromoacetamidobenzyl chloride under specific conditions . The reaction is carried out in a suitable solvent, such as dimethylformamide, at an elevated temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
化学反应分析
N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetamide group can undergo nucleophilic substitution reactions with thiol-containing compounds, forming stable thioether linkages.
Complexation Reactions: The compound forms stable complexes with trivalent metals, such as indium and gallium, under mild conditions.
Oxidation and Reduction Reactions: The phenolic groups in the compound can undergo oxidation and reduction reactions, although these are less commonly studied.
科学研究应用
N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid has several scientific research applications:
Radiopharmaceuticals: It is used as a chelating agent for radiolabeling antibodies, particularly in cancer research.
Iron Chelation Therapy: The compound has been studied as a potential alternative to deferoxamine for iron chelation therapy in patients with transfusional iron overload.
PET Imaging: It is used in the development of PET imaging probes for prostate cancer.
作用机制
The mechanism of action of N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid involves its ability to form stable complexes with trivalent metals. The compound binds to the metal ion through its phenolic and carboxylate groups, forming a highly stable chelate . This chelate can then be conjugated to antibodies or other biomolecules, allowing for targeted delivery of the radiometal to specific tissues or cells.
相似化合物的比较
N,N’-bis(2-hydroxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N’-diacetic acid is similar to other chelating agents such as deferoxamine and N,N’-bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid (HBED). it has several unique features:
Higher Stability: The compound forms more stable complexes with trivalent metals compared to deferoxamine.
Improved Radiolabeling Efficiency: It allows for more efficient radiolabeling of antibodies compared to other chelating agents.
Reduced Steric Hindrance: The addition of a benzyl group in the linker arm reduces steric hindrance, allowing for better interaction with the target biomolecule.
Similar compounds include:
属性
CAS 编号 |
126926-47-4 |
|---|---|
分子式 |
C29H32BrN3O7 |
分子量 |
614.5 g/mol |
IUPAC 名称 |
2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C29H32BrN3O7/c30-14-27(36)31-23-11-9-20(10-12-23)13-24(33(19-29(39)40)16-22-6-2-4-8-26(22)35)17-32(18-28(37)38)15-21-5-1-3-7-25(21)34/h1-12,24,34-35H,13-19H2,(H,31,36)(H,37,38)(H,39,40) |
InChI 键 |
PJZDMOUUFZCTBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN(CC(CC2=CC=C(C=C2)NC(=O)CBr)N(CC3=CC=CC=C3O)CC(=O)O)CC(=O)O)O |
规范 SMILES |
C1=CC=C(C(=C1)CN(CC(CC2=CC=C(C=C2)NC(=O)CBr)N(CC3=CC=CC=C3O)CC(=O)O)CC(=O)O)O |
同义词 |
1-(4-bromoacetamidobenzyl)-N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid Br-Phi-HBED N,N'-bis(2-hydoxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N'-diacetic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


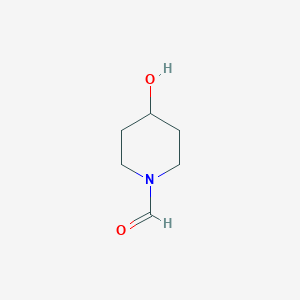
![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)
